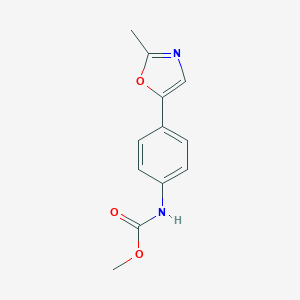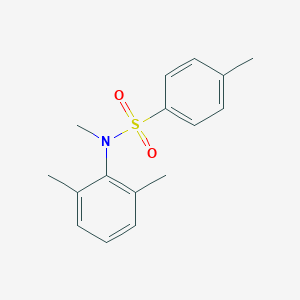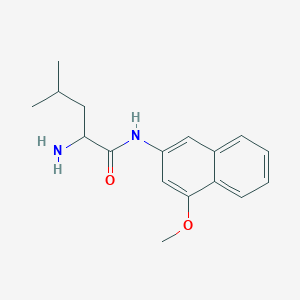
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate is a chemical compound with potential applications in scientific research. It is a member of the carbamate family of compounds, which are widely used in industry and agriculture as pesticides, herbicides, and insecticides. However, this particular compound has shown promise in a variety of scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate involves the inhibition of specific enzymes. This is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The exact mechanism of inhibition may vary depending on the specific enzyme being studied.
Biochemical and Physiological Effects:
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate has been shown to have a variety of biochemical and physiological effects. In addition to its enzyme inhibition properties, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have potential as a neuroprotective agent, with studies suggesting it may have a protective effect on neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate in lab experiments is its specificity for certain enzymes. This can allow for more targeted studies of enzyme function and potential therapeutic targets. However, one limitation is that its effects may not be generalizable to other enzymes or biological systems.
Orientations Futures
There are several potential future directions for research involving methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate. One area of interest is in the development of novel enzyme inhibitors for therapeutic use. Another potential direction is in the study of its neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to explore its anti-inflammatory and antioxidant effects and potential applications in these areas.
Méthodes De Synthèse
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-methyl-1,3-oxazole with phenyl isocyanate to form 4-(2-methyl-1,3-oxazol-5-yl)phenyl isocyanate. This intermediate is then reacted with methyl alcohol and triethylamine to form the final product, methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate.
Applications De Recherche Scientifique
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate has potential applications in a variety of scientific research fields. One area of interest is in the study of enzyme inhibition. This compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying their function and potential therapeutic targets.
Propriétés
Nom du produit |
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate |
|---|---|
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
methyl N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]carbamate |
InChI |
InChI=1S/C12H12N2O3/c1-8-13-7-11(17-8)9-3-5-10(6-4-9)14-12(15)16-2/h3-7H,1-2H3,(H,14,15) |
Clé InChI |
AHPDQGPQAQVPBV-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)OC |
SMILES canonique |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299309.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299311.png)
![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299312.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299313.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)
![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)
![Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B299320.png)

![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide](/img/structure/B299326.png)
![1-[2-(Acetylamino)-4,5-dimethoxybenzyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299330.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299332.png)

![1-(Methylsulfonyl)-4-[4-(1-naphthyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299340.png)